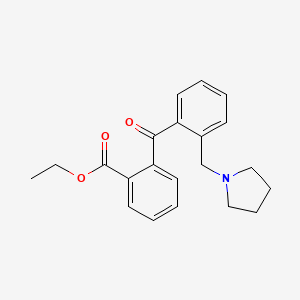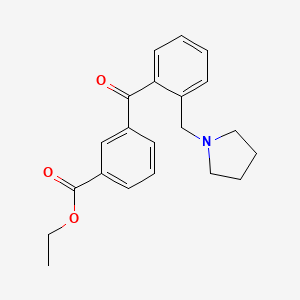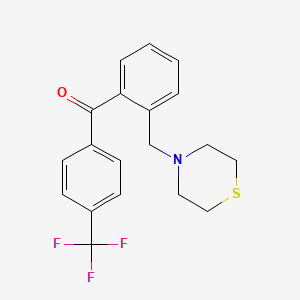
2-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of organolithium chemistry, as seen in the facile synthesis of 2,6-difluoro-2'-sulfobenzophenone, which was achieved by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride . Similarly, the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its morpholinomethyl derivative was described, which involved the preparation of an intermediate compound followed by further chemical reactions . These examples demonstrate the use of nucleophilic aromatic substitution reactions and intermediate formation in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structures of synthesized compounds were determined using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure analysis of a morpholinomethyl derivative revealed intermolecular interactions that contribute to the formation of a supramolecular network . In another study, the crystal structures of two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were determined, providing detailed information about the molecular geometry and crystal packing .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, the polycondensation reactions of 2,6-difluoro-2'-sulfobenzophenone were used to produce high-molecular weight aromatic polymers . Additionally, the cycloaddition reaction of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene with N-phenylmaleimide yielded exo and endo adducts, demonstrating the compound's reactivity towards cycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their molecular weight, crystallography data, and spectroscopic analysis. For instance, the crystal structure of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene provided insights into the interatomic distances and conformation of the morpholine rings . These properties are crucial for understanding the behavior of the compounds in different environments and their potential applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research involving thiomorpholine derivatives, such as 2-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone, has focused on the synthesis of new compounds with potential antimicrobial properties. For example, a study explored the synthesis of thiomorpholine derivatives through nucleophilic substitution reactions, resulting in compounds tested for their antimicrobial activity. The synthesized compounds were analyzed using various spectral methods to confirm their structure and potential biological activity (Kardile & Kalyane, 2010).
Crystal Structure and Vibrational Properties
Another area of research is the investigation of crystal structure and vibrational properties of thiomorpholine derivatives. A study on 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one synthesized the compound and determined its structure using NMR, FT-IR spectroscopy, and X-ray diffraction. This research contributes to the understanding of the molecular and crystal structures of such compounds (Sun et al., 2021).
Tautomerization in Mesomeric Betaines
The tautomerization of mesomeric betaines, closely related to thiomorpholine derivatives, is also a significant research area. A study on 2-(Imidazolium-1-yl)phenolates, related to thiomorpholine, explored their tautomerization into N-heterocyclic carbenes and their potential to form various complexes and new heterocyclic ring systems. These studies are pivotal in understanding the chemistry of such compounds and their applications (Liu et al., 2016).
Photobehavior of Mixed nπ*/ππ* Triplets
The photobehavior of related benzophenone compounds has been studied, revealing insights into hydrogen abstraction by excited triplet states in different media. This research is significant for understanding the photochemical properties of thiomorpholine derivatives and their potential applications (Jornet et al., 2011).
Antitumor Activity
Research into the antitumor properties of related compounds, like chromophore-containing tricyclic carboxamides, is another important application area. These studies explore the structure-antitumor activity relationships, contributing to the development of new antitumor agents and understanding the pharmacophores required for biological activity (Palmer et al., 1988).
Safety and Hazards
properties
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSFCPFLSUFPIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643833 |
Source


|
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-11-1 |
Source


|
| Record name | Methanone, [2-(4-thiomorpholinylmethyl)phenyl][4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


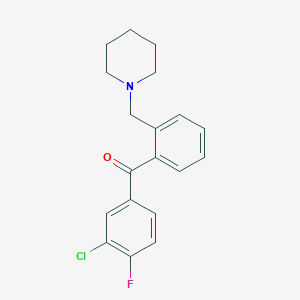
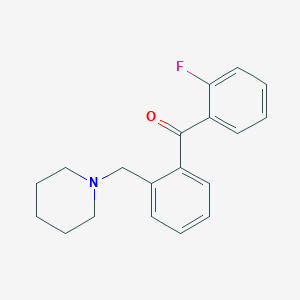
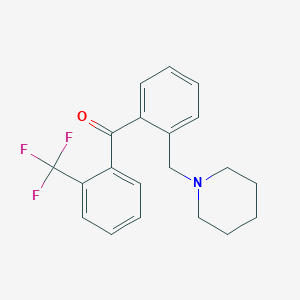
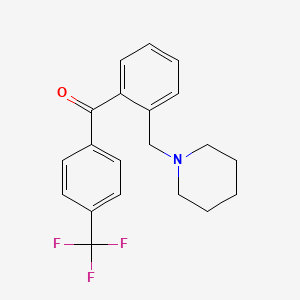

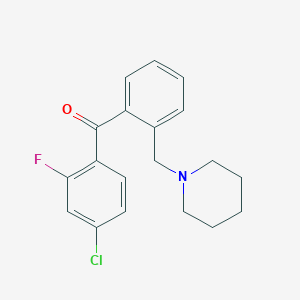
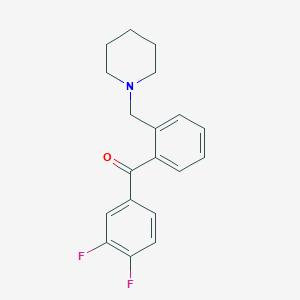
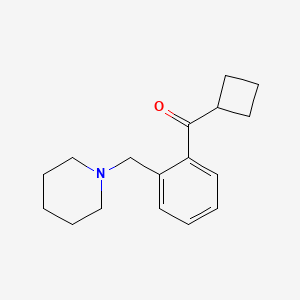
![Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1327275.png)


